![molecular formula C11H12N2O B060996 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol CAS No. 175135-48-5](/img/structure/B60996.png)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
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Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol, commonly known as 2,5-dimethylpyrrole, is an organic compound belonging to the pyrrole family. It is a colorless liquid that is insoluble in water and has a molecular weight of 136.19 g/mol. 2,5-dimethylpyrrole is of interest to scientists due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The synthesis of 2,5-dimethylpyrrole has been explored in detail and is of particular importance for its use in the synthesis of complex organic molecules.
Scientific Research Applications
1. Synthesis and Transformations
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol and its derivatives are actively used in the field of organic synthesis. For instance, Kaigorodova et al. (2004) studied the synthesis and transformations of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, revealing the potential of these compounds in creating diverse organic structures (Kaigorodova et al., 2004).
2. Structural and Spectral Analysis
Investigations into the structural and spectral properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives are also prominent. Trofimov et al. (2005) synthesized and analyzed the structure and spectral properties of bis(pyrrol-2-yl)pyridines, contributing to the understanding of these compounds' chemical behavior (Trofimov et al., 2005).
3. Antioxidant Activity
Research has also been conducted on the antioxidant properties of these compounds. Zaki et al. (2017) investigated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting their potential in medicinal chemistry (Zaki et al., 2017).
4. Synthesis and Biological Activity
Additionally, studies have explored the synthesis and biological activity of these compounds. Jeragh et al. (2015) focused on the synthesis, crystal structure, characterization, and biological activity of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes, showing their relevance in biochemistry and pharmaceutical sciences (Jeragh et al., 2015).
5. Application in Catalysis
Research in catalysis has incorporated these compounds too. For example, Nyamato et al. (2016) examined the use of pyrazolylpyridine nickel(II) complexes in ethylene oligomerization reactions, revealing their catalytic potential (Nyamato et al., 2016).
6. Anticancer Potential
The potential anticancer properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives have also been a research focus. Mallisetty et al. (2023) designed and synthesized new scaffolds based on pyrrolyl-pyridines as potential anticancer agents, contributing to ongoing research in cancer therapy (Mallisetty et al., 2023).
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMLMOSQQBISY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379177 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
CAS RN |
175135-48-5 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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